

# Troubleshooting inconsistent results in Ertapenem susceptibility assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ertapenem disodium*

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## Ertapenem Susceptibility Testing: Technical Support & Troubleshooting

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in Ertapenem susceptibility assays. Below are troubleshooting guides and frequently asked questions to address common issues.

### Frequently Asked Questions (FAQs)

Q1: Why are my Ertapenem disk diffusion and Minimum Inhibitory Concentration (MIC) results discordant?

Discrepancies between disk diffusion and MIC methods (broth microdilution, Etest) are a common issue. Several factors can contribute to this:

- **Methodological Sensitivity:** Automated systems like VITEK2 may show lower agreement with reference methods like broth microdilution for Ertapenem compared to other carbapenems. [\[1\]](#) Etest results, however, tend to show better concordance with broth microdilution.[\[1\]](#)
- **Presence of Mixed Resistance Mechanisms:** Isolates harboring both Extended-Spectrum  $\beta$ -Lactamases (ESBLs) or AmpC  $\beta$ -lactamases along with porin loss can exhibit variable

resistance levels that are detected differently by various methods.[2][3][4][5] Ertapenem is particularly sensitive to resistance mechanisms involving porin loss.[2][3]

- **Inoculum Effect:** Some ESBL-producing isolates can show a significant increase in Ertapenem MIC at higher inoculum concentrations, which may not be as apparent in disk diffusion tests.[6]
- **Technical Variability:** Minor variations in adherence to standardized protocols for either method can lead to differing results.

Q2: My quality control (QC) strain is consistently out of range for Ertapenem. What should I do?

Out-of-range QC results indicate a potential issue with the testing process that must be resolved before reporting any results. Follow a systematic approach to troubleshoot:

- **Review Basic Procedures:**
  - **Inoculum Preparation:** Ensure the inoculum turbidity is standardized to a 0.5 McFarland standard. An inoculum that is too heavy will result in smaller zones of inhibition or higher MICs, while an inoculum that is too light will have the opposite effect.[7]
  - **Media:** Verify that the correct medium (e.g., Mueller-Hinton agar) was used and that its pH and cation concentration are within the recommended ranges.[8]
  - **Incubation:** Check that the incubator temperature and CO<sub>2</sub> levels (if applicable) are correct and that plates were incubated for the specified duration (typically 16-20 hours).[9][10]
  - **Disk/Reagent Storage:** Confirm that Ertapenem disks and MIC panels have been stored according to the manufacturer's instructions and are not expired.
- **If Basic Checks Are Correct, Proceed to:**
  - **Repeat the Test:** Repeat the QC test with a fresh subculture of the QC strain and new reagents (media, disks, panels).
  - **Test a New QC Strain Vial:** If the issue persists, use a new, unopened vial of the QC strain. The current vial may have lost viability or developed contaminants.

- Review Levey-Jennings Charts: Analyze your QC data over time to identify trends or shifts, which could indicate a gradual decline in reagent quality or instrument calibration drift.[11]

Q3: We recently updated our interpretive criteria from an older CLSI version to the current one, and now we are seeing more Ertapenem resistance. Is this expected?

Yes, this is an expected outcome. The Clinical and Laboratory Standards Institute (CLSI) has revised the breakpoints for carbapenems over the years. The MIC breakpoint for Ertapenem susceptibility in Enterobacterales, for instance, was lowered significantly.[12][13] This means that isolates with MICs that were previously considered "susceptible" may now fall into the "intermediate" or "resistant" categories under the new guidelines. It is crucial to use the most current version of the CLSI M100 guidelines or EUCAST breakpoint tables to ensure accurate interpretation and reporting.[14][15][16]

Q4: Can the presence of ESBL or AmpC enzymes alone cause Ertapenem resistance?

While ESBL and AmpC  $\beta$ -lactamases can hydrolyze Ertapenem, high-level resistance in Enterobacterales often results from a combination of factors.[17] Typically, resistance is due to the production of an ESBL or derepressed AmpC enzyme coupled with reduced outer membrane permeability due to the loss or mutation of porin channels (like OmpK35 and OmpK36 in *Klebsiella pneumoniae*).[2][3][4][5][18] Ertapenem is more readily hydrolyzed by these enzymes when entry into the bacterial cell is limited by porin loss.

## Data Presentation

Table 1: CLSI and EUCAST Breakpoints for Ertapenem against Enterobacterales

Guideline	Susceptible (S)	Intermediate (I)	Resistant (R)
CLSI (M100)	$\leq 0.5$ $\mu\text{g/mL}$	1 $\mu\text{g/mL}$	$\geq 2$ $\mu\text{g/mL}$
EUCAST	$\leq 0.5$ $\mu\text{g/mL}$	$> 0.5$ $\mu\text{g/mL}$	$> 0.5$ $\mu\text{g/mL}$

Note: EUCAST has redefined the "Intermediate" category as "Susceptible, Increased Exposure". For Ertapenem and Enterobacterales, there is no "I" category; isolates with MICs  $> 0.5$   $\mu\text{g/mL}$  are considered Resistant.[19][20][21]

Table 2: Quality Control Ranges for E. coli ATCC® 25922™ with Ertapenem

Method	Antimicrobial Agent	Acceptable QC Range
Disk Diffusion (10 µg disk)	Ertapenem	24-30 mm
Broth Microdilution (MIC)	Ertapenem	0.008-0.06 µg/mL

Ranges are based on current CLSI M100 guidelines. Always refer to the latest version of the CLSI documents for the most up-to-date information.[\[14\]](#)[\[15\]](#)

## Experimental Protocols

### Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

#### Methodology:

- Inoculum Preparation:
  - Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
  - Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).[\[22\]](#)[\[23\]](#) Use a spectrophotometer or a turbidity meter for accuracy.
  - This standardized suspension must be used within 15 minutes of preparation.[\[23\]](#)
- Inoculation of Mueller-Hinton Agar Plate:
  - Dip a sterile cotton swab into the standardized inoculum suspension.
  - Remove excess fluid by pressing the swab against the inside of the tube.[\[22\]](#)[\[24\]](#)
  - Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure

confluent growth.[\[10\]](#)[\[23\]](#) Finally, swab the rim of the agar.[\[10\]](#)

- Application of Antimicrobial Disks:
  - Allow the plate surface to dry for 3-5 minutes but no more than 15 minutes.[\[23\]](#)
  - Aseptically dispense Ertapenem (10 µg) disks onto the inoculated agar surface.
  - Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.[\[10\]](#)
  - Gently press each disk to ensure complete contact with the agar.
- Incubation:
  - Invert the plates and incubate at  $35 \pm 2^{\circ}\text{C}$  in ambient air for 16-20 hours.
- Result Interpretation:
  - After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter using a ruler or caliper.
  - Compare the measured zone diameter to the established breakpoints from CLSI or EUCAST to determine if the isolate is susceptible, intermediate, or resistant.

## Broth Microdilution for MIC Determination

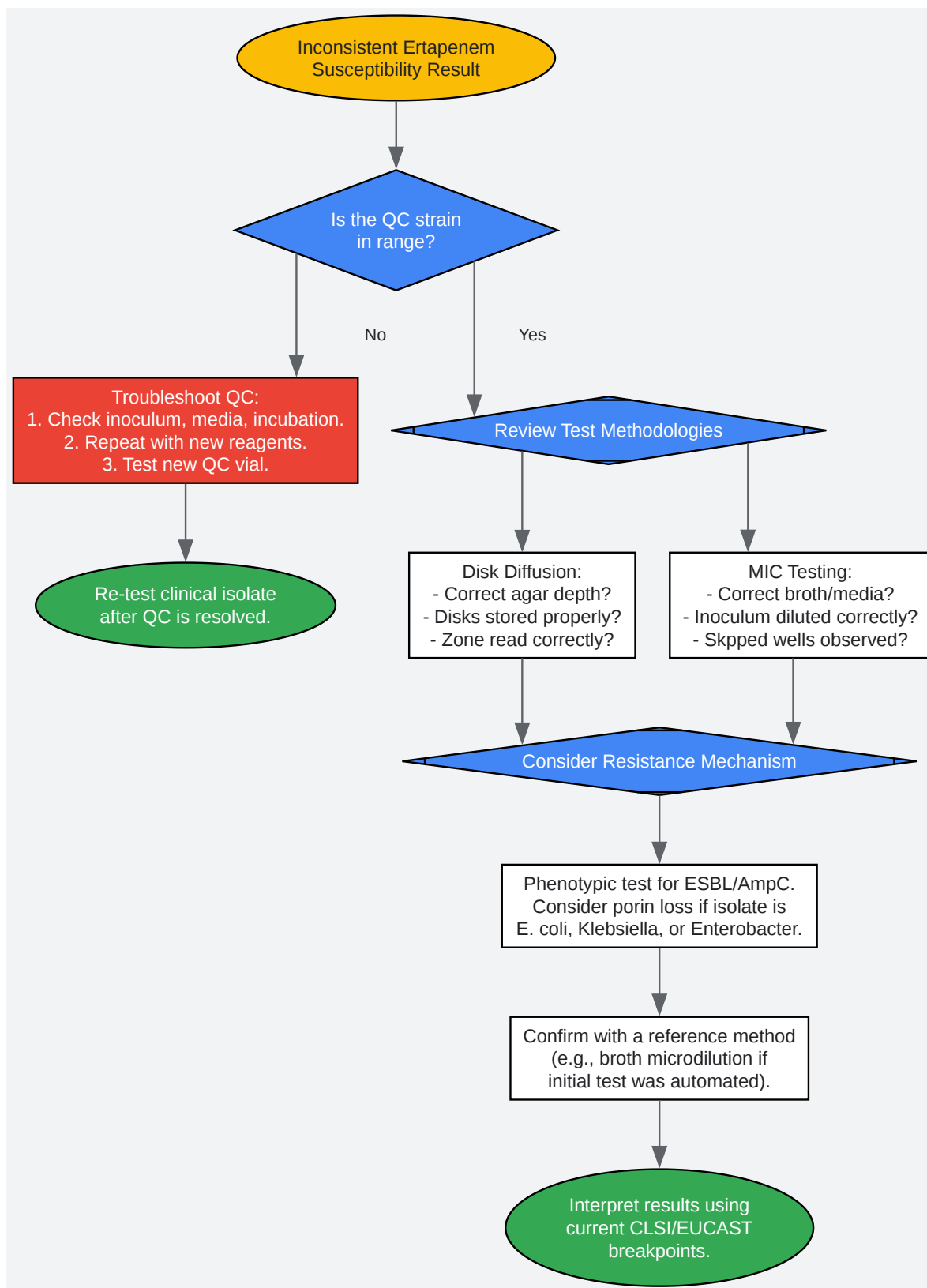
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing a range of serial dilutions against a standardized bacterial inoculum in a liquid medium.

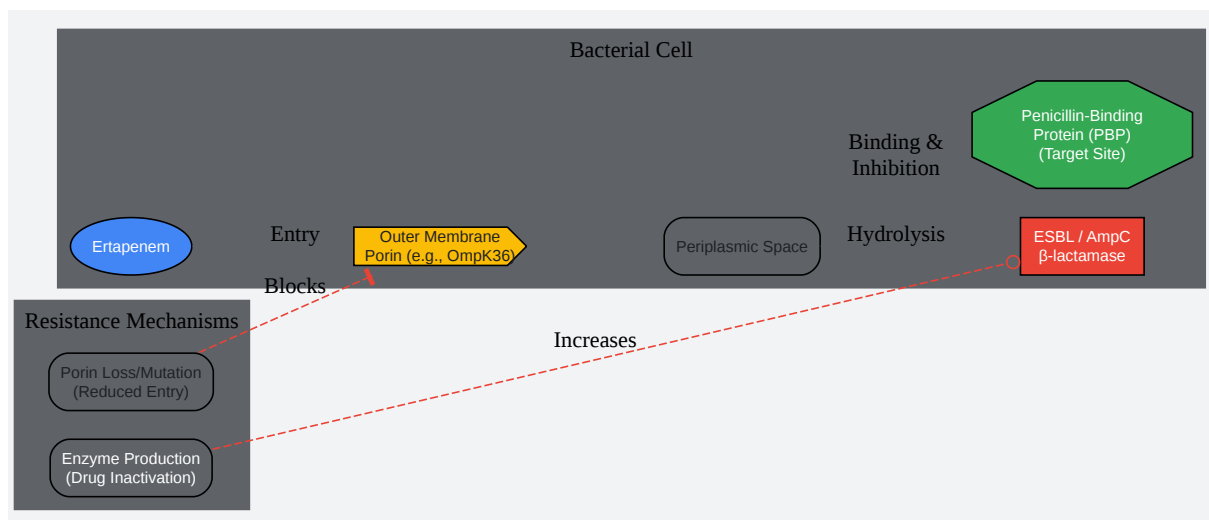
### Methodology:

- Preparation of Antimicrobial Dilutions:
  - Prepare serial twofold dilutions of Ertapenem in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[\[7\]](#)[\[9\]](#) Commercially prepared and validated panels are commonly used.

- Inoculum Preparation:
  - Prepare a bacterial suspension from 3-5 isolated colonies in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard.
  - Further dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.[\[25\]](#)
- Inoculation and Incubation:
  - Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  - Incubate the plate at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.[\[9\]](#)
- Result Interpretation:
  - After incubation, examine the plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).
  - The MIC is the lowest concentration of Ertapenem that completely inhibits visible bacterial growth.[\[9\]](#)[\[26\]](#)
  - Compare the MIC value to the established breakpoints from CLSI or EUCAST to determine the susceptibility category.

## Visualizations





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- To cite this document: BenchChem. [Troubleshooting inconsistent results in Ertapenem susceptibility assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b138158#troubleshooting-inconsistent-results-in-ertapenem-susceptibility-assays>]

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